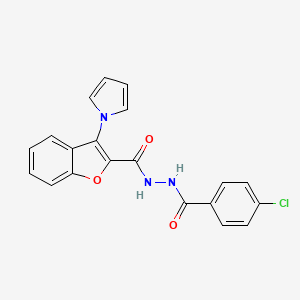![molecular formula C16H13N3O3 B2664715 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396854-86-6](/img/structure/B2664715.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound that contains a pyrazolo[1,5-a]pyridine moiety and a benzo[d][1,3]dioxole moiety . These types of compounds are often studied for their potential pharmacological activities .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds are often synthesized through cycloaddition of pyridine N-imine with alkyl-oxo compounds followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyridine moiety and a benzo[d][1,3]dioxole moiety . The dipole moment changes (Δμ) in these types of compounds were calculated to be significant .Scientific Research Applications
Synthesis of Heterocyclic Systems
The development of efficient methods for synthesizing polyfunctional N-heterocycles is crucial in organic and medicinal chemistry. Pyrazolo[1,5-a]pyrimidine derivatives, for instance, are of significant interest due to their broad spectrum of biological activities and their potential in materials science because of their photophysical properties. Research has shown that 3(5)-aminopyrazoles are extensively utilized in synthesizing condensed heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, through reactions with 1,3-biselectrophilic reagents. This synthesis pathway highlights the compound's role in generating biomedically important purine analogues (Moustafa et al., 2022).
Antifungal and Antiviral Activities
Studies on pyrazole derivatives, including the specific compound , have demonstrated significant antifungal activity against various phytopathogens. The presence of specific functional groups in these compounds appears to be crucial for their biological activity, indicating their potential in developing new antifungal agents (Vicentini et al., 2007). Additionally, research into benzamide-based 5-aminopyrazoles and their derivatives has uncovered significant antiviral activities against the H5N1 influenza virus, showcasing the compound's potential in antiviral drug development (Hebishy et al., 2020).
Anticancer and Anti-Inflammatory Applications
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the compound's utility in designing new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016). Moreover, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown promising in vitro potency against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, suggesting potential applications in antitubercular drug discovery (Tang et al., 2015).
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(11-4-5-14-15(7-11)22-10-21-14)17-8-12-9-18-19-6-2-1-3-13(12)19/h1-7,9H,8,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGCRKGSBFQSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2664633.png)
![N~4~-(3-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2664636.png)
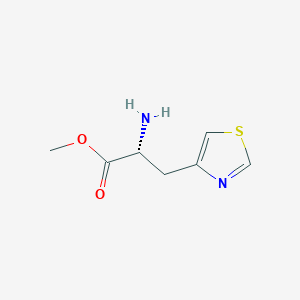
![7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline](/img/structure/B2664638.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)
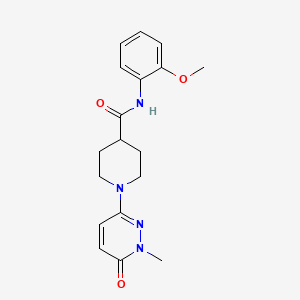

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2664643.png)
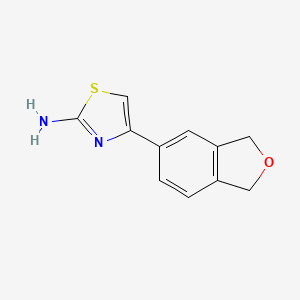
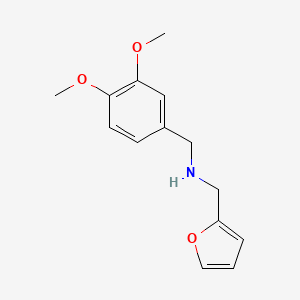
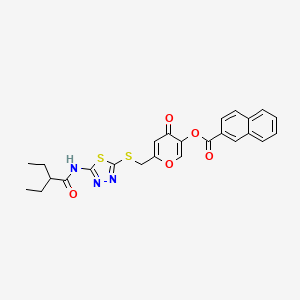
![N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2664649.png)
![2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide](/img/structure/B2664652.png)
